molecular formula C27H22FN3O5S B2904427 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile CAS No. 893292-77-8

4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B2904427
CAS No.: 893292-77-8
M. Wt: 519.55
InChI Key: QBNLVAHOLWZDJG-UHFFFAOYSA-N
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Description

4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8400^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in the synthesis include various amines, aldehydes, and fluorobenzyl derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form ring structures, which are crucial for its stability and activity.

Scientific Research Applications

4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new organic compounds.

    Material Science: Its unique structure allows it to be used in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-chlorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
  • 2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O5S/c1-34-22-12-9-17(13-23(22)35-2)24-20(14-29)27(30)36-25-19-5-3-4-6-21(19)31(37(32,33)26(24)25)15-16-7-10-18(28)11-8-16/h3-13,24H,15,30H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNLVAHOLWZDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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